molecular formula C8H11NO3 B1369441 2-Acetamidohex-5-ynoic acid

2-Acetamidohex-5-ynoic acid

Cat. No.: B1369441
M. Wt: 169.18 g/mol
InChI Key: IFHYXPYZVZLDKD-UHFFFAOYSA-N
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Description

2-Acetamidohex-5-ynoic acid (IUPAC name: N-acetyl-DL-homopropargylglycine) is a synthetic amino acid derivative characterized by an acetylated amine group and a terminal alkyne moiety at the C5 position of its hexanoic acid backbone (CH3CONH-CH(CH2C≡CH)-COOH). This compound is notable for its role in bioorthogonal chemistry, particularly in applications such as metabolic labeling and correlative light-electron microscopy (CLEM) in mycobacterial studies . Its synthesis typically involves enzymatic resolution using kidney acylase I to achieve chiral deprotection, followed by acidification and extraction . The alkyne group enables selective reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for probing biological systems without interfering with native biochemical processes.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-acetamidohex-5-ynoic acid

InChI

InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)

InChI Key

IFHYXPYZVZLDKD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC#C)C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-acetamidohex-5-ynoic acid with two related compounds: 2-amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid (FDB002274) and 2-acetamidocinnamic acid.

Compound Structure Key Functional Groups Reactivity/Applications
2-Acetamidohex-5-ynoic acid CH3CONH-CH(CH2C≡CH)-COOH Acetamido, terminal alkyne, carboxylic acid Bioorthogonal labeling via alkyne-azide click chemistry; metabolic probes for microscopy
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid (FDB002274) NH2-CH(C3H3NO2)-COOH Amino, cyclic oxazolidinone, carboxylic acid Potential antibiotic activity (oxazolidinones inhibit bacterial protein synthesis); stereochemical complexity
2-Acetamidocinnamic acid CH3CONH-CH(C6H5)-COOH Acetamido, aromatic ring, carboxylic acid UV-absorbing chromophore; enzyme inhibition studies (e.g., tyrosine phosphatase inhibitors)

Research Findings and Implications

  • Enzymatic Resolution Efficiency: Kidney acylase I achieves >90% enantiomeric excess for 2-acetamidohex-5-ynoic acid under optimized conditions (pH 7.5, 37°C) .
  • Thermodynamic Stability: Computational studies suggest the oxazolidinone ring in FDB002274 stabilizes the molecule via intramolecular hydrogen bonding, reducing susceptibility to hydrolysis compared to linear analogs .
  • Comparative Bioactivity: While 2-acetamidohex-5-ynoic acid is non-toxic in mammalian cells, oxazolidinone derivatives like FDB002274 exhibit dose-dependent cytotoxicity, limiting their therapeutic use without structural modification .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for validating the purity and structure of 2-Acetamidohex-5-ynoic acid in synthetic chemistry?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the alkyne (C≡CH) and acetamido (NHAc) functional groups. Compare chemical shifts with PubChem data for analogous compounds (e.g., 5-Hexynoic acid: δ 1.8–2.1 ppm for alkyne protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated for C8_8H11_{11}NO3_3: 169.21 g/mol) and isotopic patterns.
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1650–1750 cm1^{-1}) and alkyne (C≡C, ~2100–2260 cm1^{-1}) stretches .
  • Chromatography (HPLC/GC) : Assess purity (>95%) using reverse-phase HPLC with UV detection at 210–220 nm .

Q. How can researchers optimize the synthesis of 2-Acetamidohex-5-ynoic acid to minimize side reactions involving the alkyne moiety?

  • Methodological Answer :

  • Protection Strategies : Temporarily protect the alkyne with a trimethylsilyl (TMS) group during amidation steps to prevent unwanted cyclization or oxidation .
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N2_2/Ar) to avoid hydrolysis. Monitor temperature (recommended: 0–25°C) to suppress exothermic side reactions.
  • Catalytic Optimization : Test palladium or copper catalysts for regioselective coupling if extending the carbon chain .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for 2-Acetamidohex-5-ynoic acid (e.g., unexpected 1H^1H-NMR splitting patterns) be systematically resolved?

  • Methodological Answer :

  • Error Analysis : Quantify instrument precision (e.g., ±0.01 ppm for NMR) and environmental factors (e.g., solvent polarity, temperature drift) .
  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values (software: Gaussian, ORCA). Adjust for solvent effects using the IEF-PCM model .
  • Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

Q. What experimental designs are suitable for probing the thermodynamic stability of 2-Acetamidohex-5-ynoic acid under varying pH conditions?

  • Methodological Answer :

  • pH Titration Studies : Measure pKa values via potentiometric titration (pH 1–12) to identify protonation sites (e.g., carboxylic acid, amide). Use a glass electrode calibrated with standard buffers .
  • Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3, 7, 10). Analyze degradation products via LC-MS and quantify using area-normalization .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen flow (heating rate: 10°C/min) .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results for the biological activity of 2-Acetamidohex-5-ynoic acid?

  • Methodological Answer :

  • Validation of Models : Reassess molecular docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Compare with experimental IC50_{50} values from enzyme inhibition assays .
  • Statistical Analysis : Apply Bland-Altman plots or linear regression to quantify bias between predicted and observed activities. Report confidence intervals (95% CI) .
  • Biological Replicates : Repeat cell-based assays (n ≥ 3) with controls (e.g., vehicle, positive inhibitors) to confirm reproducibility .

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